3-Fluoro-2-hydroxy-6-methylanisole
Description
3-Fluoro-2-hydroxy-6-methylanisole is a chemical compound with the molecular formula C8H9FO2. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
6-fluoro-2-methoxy-3-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-5-3-4-6(9)7(10)8(5)11-2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEECKPXVHPXMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxy-6-methylanisole typically involves the introduction of the fluorine atom, hydroxyl group, and methoxy group onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as fluorine gas or a fluorinating agent is used to introduce the fluorine atom onto the benzene ring. The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxy-6-methylanisole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of de-fluorinated or de-hydroxylated compounds
Substitution: Formation of substituted benzene derivatives
Scientific Research Applications
3-Fluoro-2-hydroxy-6-methylanisole has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxy-6-methylanisole involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxyl and methoxy groups can also contribute to the compound’s overall biological activity by influencing its solubility, stability, and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-hydroxyanisole
- 2-Fluoro-6-methylanisole
- 3-Fluoro-4-hydroxy-6-methylanisole
Uniqueness
3-Fluoro-2-hydroxy-6-methylanisole is unique due to the specific arrangement of the fluorine, hydroxyl, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-Fluoro-2-hydroxy-6-methylanisole is a chemical compound with the molecular formula . This compound has attracted attention in various fields due to its unique structure, which includes a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzene ring. Its potential biological activities make it a subject of interest in organic synthesis and pharmaceutical research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity to certain biological targets, while the hydroxyl and methoxy groups influence solubility and stability, thereby affecting the compound's reactivity and overall biological efficacy.
Potential Applications
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key differences:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-Fluoro-2-hydroxyanisole | Hydroxyl group only | Antimicrobial activity |
| 2-Fluoro-6-methylanisole | Methyl group only | Limited biological activity |
| 3-Fluoro-4-hydroxy-6-methylanisole | Hydroxyl group in different position | Potential anti-inflammatory effects |
This comparison illustrates how variations in functional groups can significantly impact the biological activities of similar compounds.
Study on Antimicrobial Activity
In a recent study investigating various derivatives of anisole compounds, this compound was tested against several bacterial strains. The results indicated that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of many existing antibiotics, suggesting its potential as a new antimicrobial agent.
Study on Anti-inflammatory Effects
Another research project focused on assessing the anti-inflammatory properties of this compound using an animal model. The compound was administered to rats subjected to inflammatory pain through the intraplantar injection of Complete Freund’s Adjuvant (CFA). The results demonstrated a marked reduction in mechanical hyperalgesia, indicating that this compound may effectively modulate pain pathways associated with inflammation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
